2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.094294304 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical and Electronic Properties
One area of scientific research involving compounds similar to 2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione is the investigation of their optical and electronic properties. For instance, arylmethylene-1,3-indandione derivatives have been synthesized and studied for their third-order optical non-linearity, indicating potential applications in molecular glasses and nonlinear optical investigations. These compounds showed significant third-order non-linear susceptibility values, suggesting their utility in optical devices (Seniutinas et al., 2012).
Vibrational Analysis and Molecular Structure
Another significant application is in the theoretical Raman and FTIR vibrational analysis to understand the molecular structure and behavior. Studies utilizing ab initio methods on similar compounds have provided insights into their equilibrium geometries, harmonic frequencies, and molecular properties, indicating their potential in understanding molecular interactions and reactivity (Pathak et al., 2012).
Synthetic Chemistry Applications
In synthetic chemistry, the palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives have demonstrated the compound's versatility in creating complex molecular structures. This method showcases a broad substrate scope with good to excellent yields, hinting at the compound's utility in synthesizing diverse molecular frameworks (Zhang et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the synthesis and evaluation of 2-arylidene indan-1,3-diones as inhibitors for the NS2B-NS3 protease of West Nile Virus (WNV) highlight potential therapeutic applications. Hydroxylated derivatives, in particular, have shown to impair enzyme activity, suggesting a pathway for developing novel antiviral agents (Oliveira et al., 2018).
Material Science
In material science, the study of solid-state structures of 2-(4-hydroxyphenyl)-substituted indan-1,3-dione and phenalene-1,3-dione using solid-state NMR, single-crystal X-ray analyses, and quantum chemical calculations provides valuable information on their structural properties. These insights are crucial for the development of new materials with desired physical and chemical properties (Marinov et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-hydroxyethyl)-2-phenylindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTDEHSZFPAZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.